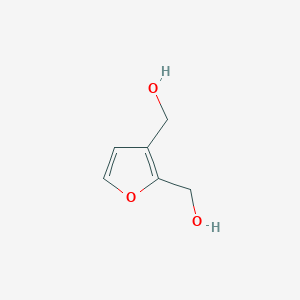

2,3-Bis(hydroxymethyl)furan

Descripción general

Descripción

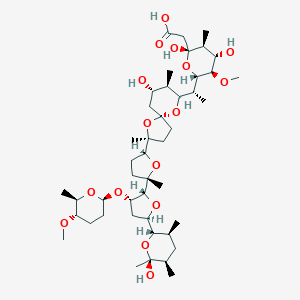

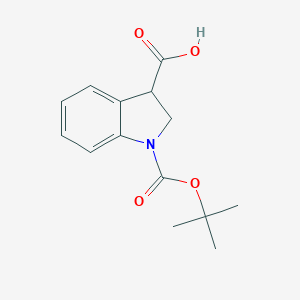

2,5-Bis(hydroxymethyl)furan (BHMF) is a furan derivative that carries two hydroxymethyl substituents at the 2- and 5-positions . It is a versatile building block for the production of drugs, polymers, crown ethers, bioactive compounds, and value-added intermediates .

Synthesis Analysis

BHMF can be obtained by the hydrogenation of 5-hydroxymethylfurfural (HMF) at room temperature and atmospheric pressure in the presence of a Pt/CeO2-ZrO2 catalytic system . Another method involves the production of BHMF derivatives from furfural derivatives via hydroxymethylation .Molecular Structure Analysis

The molecular structure of BHMF was identified by GC-MS and further analyzed by NMR . X-ray diffraction (XRD) analysis was also performed .Chemical Reactions Analysis

The chemical reactions involving BHMF are complex and involve several steps. For example, in one study, a molecule of aldehyde acted as a hydride donor while a second aldehyde was the acceptor, resulting in a carboxylic acid salt, i.e., 5-hydroxymethylfuranoic acid (HMFA), and an alcohol (BHMF) forming simultaneously as products .Aplicaciones Científicas De Investigación

Monomer for Polyester Production

BHMF is an important monomer of polyester . Its oxygen-containing rigid ring structure and symmetrical diol functional group establish it as an alternative to petroleum-based monomer with unique advantages for the production of degradable bio-based polyester materials .

Catalyst for Hydrogenation Processes

BHMF can be derived from the hydrogenation of biomass-based 5-hydroxymethylfurfural (HMF). The catalytic transfer hydrogenation (CTH) process, using isopropanol as the hydrogen source and Ru/Co 3 O 4 as the catalyst, has been studied. The Ru/Co 3 O 4 catalyst displayed a high catalytic efficiency, and a BHMF yield of up to 82% was obtained at 190 °C in 6 h .

Chemical Intermediate and Fuel Precursor

As a widely used chemical intermediate and fuel precursor, BHMF has unique advantages in improving the performance of traditional polyesters and synthesizing new biodegradable bio-based polyesters .

Synthesis of Fine Chemicals and Artificial Receptors

BHMF has been widely applied in the synthesis of fine chemicals and artificial receptors, like pharmaceuticals, ethers, ketones, artificial fibers, resins, and so on .

Synthesis of Heat Insulating Material

BHMF is a monomer for the synthesis of heat insulating material .

Synthesis of Shape Memory and Self-Healing Polymers

BHMF is a promising diol that can be used either directly for the synthesis of shape memory and self-healing polymers or for the synthesis of 1,6-hexanediol, which is also an important polymer precursor .

Mecanismo De Acción

Target of Action

2,5-Bis(hydroxymethyl)furan (BHMF) is a significant biomass-derived platform chemical . It is a crucial monomer for various industrially important polymerization and etherification processes . It is structurally similar to furandicarboxylic acid (FDCA), which is used for the synthesis of polyethylene furanoate (PEF) .

Mode of Action

The polymerization methods have been shown to be successful, with values up to 14,000 g mol−1 .

Biochemical Pathways

BHMF can be prepared from inexpensive and renewable carbohydrates through catalytic conversion and selective hydrogenation . It is obtained in high yield from renewable resources such as fructose and hydroxymethylfurfural (HMF) . The compound can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation of the carbonyl group on HMF .

Result of Action

The result of BHMF’s action is the production of biobased polyesters . These polyesters are hydrophilic, as confirmed by contact angles determined to be in the region from 63 to 73° . The degree of crystallinity of compression molded discs was found to be in the range from 13 to 27% . The synthesized BHMF-based polyesters have a biodegradable character over time .

Action Environment

The action of BHMF is influenced by environmental factors such as temperature and pressure. For instance, under optimized conditions of 373 K, 3 MPa H2, and 1 h reaction time, a BHMF yield exceeding 99% was achieved . The sustainability of both synthesis routes was analyzed based on atom economy (AE), reaction mass efficiency (RME), E-factor, and EcoScale .

Safety and Hazards

Direcciones Futuras

BHMF is a promising compound with numerous applications as a monomer for bio-materials and fuels . The development of efficient “green” catalytic technologies for the processing of bioavailable compounds, namely, the synthesis of catalysts and the selection of optimal process conditions, is a key area of future research .

Propiedades

IUPAC Name |

[2-(hydroxymethyl)furan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGYZZRPOIMNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

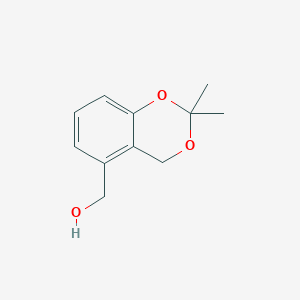

C1=COC(=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.